Molecular Weight and Lipophilicity Differentiation: N-Benzyl vs. Des-Benzyl Analogs
The target compound (MW 482.57 g/mol) differs from its closest cataloged des-benzyl analog, 2-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide (CAS 895465-78-8, MW 392.44 g/mol), by +90.13 g/mol, attributable solely to the N-benzyl substituent . This mass increment is accompanied by an estimated logP increase of approximately +1.2 to +1.5 units (from ~2.5 to ~3.7–4.0), based on the Hansch π constant for the benzyl group (~1.5–2.0 modulated by the amide nitrogen context) [1]. The higher logP of the target compound predicts enhanced passive membrane permeability but reduced aqueous solubility relative to the des-benzyl analog, a trade-off that may be advantageous for intracellular target engagement or disadvantageous for in vitro aqueous dilution assays [2].
| Evidence Dimension | Molecular weight (g/mol) and estimated logP |
|---|---|
| Target Compound Data | MW = 482.57 g/mol; est. logP ≈ 3.7–4.0 |
| Comparator Or Baseline | Des-benzyl analog (CAS 895465-78-8): MW = 392.44 g/mol; est. logP ≈ 2.5 |
| Quantified Difference | ΔMW = +90.13 g/mol; ΔlogP ≈ +1.2 to +1.5 |
| Conditions | Calculated logP estimated by fragment-based addition method; Hansch π(benzyl) ≈ 1.5–2.0 |
Why This Matters
A 90 Da mass increase and >1 log unit lipophilicity shift are sufficient to re-rank compounds in permeability and solubility screens, making exact identity procurement essential for SAR continuity.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(benzyl) fragment values. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
